molecular formula C16H22N2O B14604953 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole CAS No. 61055-64-9

1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole

Cat. No.: B14604953
CAS No.: 61055-64-9
M. Wt: 258.36 g/mol
InChI Key: LZAJUIXLICHQQP-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole typically involves the reaction of 4-methoxyphenylacetonitrile with hexyl bromide in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Halogenation and alkylation reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl halides in the presence of a base

Major Products:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)propan-1-one
  • 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)butan-1-one

Comparison: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is unique due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can result in distinct biological activities and pharmacokinetic properties compared to its shorter-chain analogs.

Properties

CAS No.

61055-64-9

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)hexyl]imidazole

InChI

InChI=1S/C16H22N2O/c1-3-4-5-15(12-18-11-10-17-13-18)14-6-8-16(19-2)9-7-14/h6-11,13,15H,3-5,12H2,1-2H3

InChI Key

LZAJUIXLICHQQP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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